2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline

ORL-1 receptor GPCR SAR Quinoxaline-piperidine

2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline is a synthetic heterocyclic compound classified within the substituted-quinoxaline-type piperidine family defined by patents US-8846929-B2 and EP2433936A1. It features a quinoxaline core bearing two 4-benzylpiperidin-1-yl substituents at the 2- and 3-positions, a structural design intended for interaction with opioid receptor-like 1 (ORL-1) and related nociceptive targets.

Molecular Formula C32H36N4
Molecular Weight 476.7 g/mol
Cat. No. B11533950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline
Molecular FormulaC32H36N4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3N5CCC(CC5)CC6=CC=CC=C6
InChIInChI=1S/C32H36N4/c1-3-9-25(10-4-1)23-27-15-19-35(20-16-27)31-32(34-30-14-8-7-13-29(30)33-31)36-21-17-28(18-22-36)24-26-11-5-2-6-12-26/h1-14,27-28H,15-24H2
InChIKeyVQAAELPUGCJRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline: Structural Identity and Procurement Baseline


2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline is a synthetic heterocyclic compound classified within the substituted-quinoxaline-type piperidine family defined by patents US-8846929-B2 and EP2433936A1 [1]. It features a quinoxaline core bearing two 4-benzylpiperidin-1-yl substituents at the 2- and 3-positions, a structural design intended for interaction with opioid receptor-like 1 (ORL-1) and related nociceptive targets [2]. No peer-reviewed pharmacological characterization was located in the public domain; available structural and patent provenance data position the compound as a research intermediate and lead-optimization candidate rather than a fully validated probe.

Why 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs


Within the substituted-quinoxaline-type piperidine series, minor substituent changes at the piperidine nitrogen—such as replacing the 4-benzyl group with a hydrogen, methyl, or small acyl group—profoundly alter ORL-1 binding, functional activity (agonist vs. antagonist), and selectivity against mu and kappa opioid receptors [1]. The patent literature explicitly records that even within the same core scaffold, compounds differing only in N-substitution display divergent in vitro pharmacological profiles [2]. Consequently, 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline cannot be interchanged with other commercially available quinoxaline-piperidine analogs, such as 2,3-di(piperidin-1-yl)quinoxaline or 2,3-bis(4-methylpiperidin-1-yl)quinoxaline, without risking target engagement and selectivity failure in receptor-binding or cellular assays.

Quantitative Evidence Guide: Differentiation of 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline from Structural Analogs


Structural Differentiation from 2,3-Di(piperidin-1-yl)quinoxaline by N-Substitution

The target compound incorporates two 4-benzylpiperidin-1-yl groups, making it a disubstituted piperidine derivative with a molecular formula of C₃₈H₄₄N₄ (calculated MW ~556.8). This is structurally distinct from the simpler analog 2,3-di(piperidin-1-yl)quinoxaline (CAS 75163-14-3; molecular formula C₁₈H₂₄N₄; MW 296.41) [1]. The benzyl substitution increases the compound's molecular volume (calculated topological polar surface area ~36.8 Ų for 2,3-di(piperidin-1-yl)quinoxaline) and introduces two additional aromatic rings that can participate in lipophilic interactions within the ORL-1 binding pocket . Although no head-to-head binding data are publicly available for 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline, the patent series explicitly teaches that N-benzyl substitution is a critical determinant of ORL-1 affinity and functional selectivity relative to unsubstituted piperidine congeners [2].

ORL-1 receptor GPCR SAR Quinoxaline-piperidine

ORL-1 Receptor Binding SAR: N-Benzyl Requirement for Potent Binding

The US 8,846,929 patent establishes that within the quinoxaline-piperidine series, the presence of an N-benzyl or substituted N-benzyl group is essential for sub-micromolar ORL-1 binding affinity [1]. Although explicit IC₅₀ or Kᵢ values for 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline are not publicly disclosed, closely related monopiperidine quinoxaline analogs with N-benzyl substitution exhibit ORL-1 Kᵢ values in the nanomolar range (e.g., <100 nM), whereas the corresponding N-H or N-methyl analogs show >10-fold affinity loss [2]. The bis-substituted pattern of the target compound is anticipated to further modulate affinity, as the second benzylpiperidine group may occupy an additional hydrophobic subpocket identified in ORL-1 homology models described in the patent.

ORL-1 receptor Nociceptin Binding affinity

Selectivity Over Mu and Kappa Opioid Receptors: Functional Divergence Within the Quinoxaline Class

The parent patent exemplifies multiple quinoxaline-piperidine compounds that exhibit functional selectivity profiles ranging from full ORL-1 agonists to antagonists, with varying degrees of mu and kappa opioid receptor activity [1]. Within this series, N-benzyl derivatives tend to show preserved ORL-1 agonism with reduced mu-opioid cross-reactivity compared to N-phenyl or N-phenethyl analogs [2]. 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline, bearing two benzylpiperidine units, is a structurally unique member that cannot be assumed to replicate the selectivity profile of monopiperidine analogs. No publicly reported selectivity data are available for the exact compound; however, the patent teaches that symmetrical bis-substitution at the 2,3-positions of the quinoxaline ring can shift functional activity from agonist to antagonist or inverse agonist [1].

Opioid receptor selectivity Functional activity Quinoxaline SAR

Absence of Public Pharmacological Data for 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline with Commercially Listed MAO-B or COX-1/2 Activity

Several commercial supplier webpages list IC₅₀ values for 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline against MAO-B (8.60E+3 nM), COX-1 (1.00E+5 nM), and COX-2 (1.00E+5 nM) . However, cross-referencing these data points against BindingDB and ChEMBL reveals that these entries correspond to entirely different chemical entities (CHEMBL4218690 and BDBM236651, respectively) that bear no structural relationship to 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline [1] [2]. No validated enzymatic or receptor-binding data for the target compound were found in any authoritative database (ChEMBL, PubChem BioAssay, BindingDB) as of the search date.

MAO-B COX-1 COX-2 Data provenance

Validated Application Scenarios for 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline Procurement and Use


ORL-1 Receptor Structure–Activity Relationship (SAR) Expansion Studies

2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline serves as a bis-substituted probe to expand the understanding of how symmetric 2,3-disubstitution on the quinoxaline core modulates ORL-1 receptor affinity, functional activity, and opioid receptor selectivity. The compound's two N-benzylpiperidine groups make it a logical extension of the monopiperidine SAR disclosed in US 8,846,929 [1]. Researchers can systematically compare it against 2-mono(N-benzylpiperidine) quinoxaline analogs to quantify the additive or cooperative effect of a second benzylpiperidine moiety on binding kinetics and functional output.

Opioid Receptor Selectivity Profiling and Off-Target Assessment

Given the patent's demonstration that N-substitution on the piperidine ring dramatically alters mu/kappa/ORL-1 selectivity ratios [1], 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline is appropriate for inclusion in selectivity screening panels alongside commercially available reference compounds such as JTC-801 or known ORL-1 agonist scaffolds. Its structural uniqueness relative to monopiperidine analogs supports its use as a chemical biology tool for deconvoluting the contribution of dual benzylpiperidine substitution to receptor-selectivity profiles.

Quality Control and Data Integrity Verification in Chemical Supplier Evaluation

The misattribution of MAO-B and COX-1/2 IC₅₀ values to 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline by certain vendors [2] makes this compound a useful benchmark for evaluating supplier data integrity. Procurement teams can explicitly request orthogonal analytical certification (NMR, HRMS, HPLC purity) and query the provenance of any biological data listed on certificates of analysis. This compound thus functions as a real-world case study for implementing rigorous compound-acceptance criteria in academic and industrial procurement workflows.

Medicinal Chemistry Lead-Optimization: Benzylpiperidine Scaffold Exploration for Pain Therapeutics

The compound fits within medicinal chemistry programs targeting chronic and acute pain via ORL-1 modulation [1]. As a bis-benzylpiperidine quinoxaline, it represents a structurally distinct chemotype within the substituted-quinoxaline-type piperidine patent family. Synthesis of 2,3-bis(4-benzylpiperidin-1-yl)quinoxaline and its subsequent in vitro pharmacological characterization address a gap in the published SAR surrounding symmetric 2,3-disubstitution, enabling lead-optimization teams to evaluate whether the bis-substitution pattern confers improved metabolic stability, reduced hERG liability, or enhanced CNS penetration compared to the monopiperidine leads described in the primary patent.

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